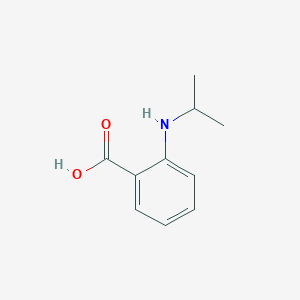

3-Amino-1H-indazole-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

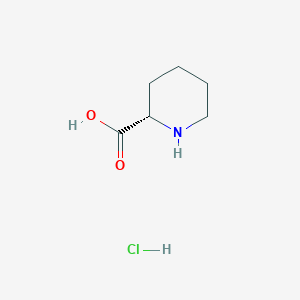

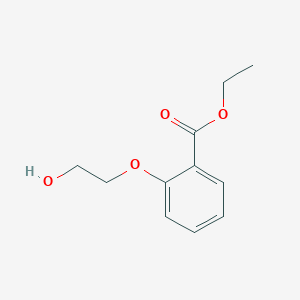

3-Amino-1H-indazole-5-carbonitrile is a chemical compound with the molecular formula C8H6N4 and a molecular weight of 158.16 . It is a white to yellow solid and is used in laboratory chemicals .

Synthesis Analysis

The synthesis of 3-Amino-1H-indazole-5-carbonitrile and similar compounds has been a topic of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Molecular Structure Analysis

The molecular structure of 3-Amino-1H-indazole-5-carbonitrile is represented by the InChI code 1S/C8H6N4/c9-4-5-1-2-7-6 (3-5)8 (10)12-11-7/h1-3H, (H3,10,11,12) . This compound is a part of the indazole family, which are important nitrogen-containing heterocyclic compounds .Chemical Reactions Analysis

Indazole derivatives, including 3-Amino-1H-indazole-5-carbonitrile, have been involved in various chemical reactions. These reactions include Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant . Other reactions involve the use of catalysts and solvents .Physical And Chemical Properties Analysis

3-Amino-1H-indazole-5-carbonitrile is a white to yellow solid . It has a molecular weight of 158.16 . The storage temperature is +4C .Applications De Recherche Scientifique

Antitumor Activity

Indazole derivatives have been studied for their potential in inhibiting cell growth, particularly in cancer cell lines. For instance, certain compounds have shown effectiveness against colon and melanoma cell lines with low GI 50 values, indicating potent antitumor activity .

Anti-Inflammatory Properties

Some indazole compounds have demonstrated significant anti-inflammatory effects. Derivatives have been compared to indomethacin, a standard anti-inflammatory drug, and have shown comparable inhibition of paw edema .

COX-2 Inhibition

Indazole derivatives have been investigated for their effect on cyclo-oxygenase-2 (COX-2), an enzyme that plays a significant role in inflammation and pain. Novel inhibitors based on the indazole moiety have been explored for their potential therapeutic applications in conditions like osteoarthritis .

Synthesis of Novel Compounds

The structural motif of 3-Amino-1H-indazole-5-carbonitrile serves as a building block for the synthesis of various novel compounds with potential biological activities. Its utility in synthetic chemistry can lead to the development of new drugs and materials .

Fluorine Substitution and Biological Activity

Research has indicated that the substitution pattern on the indazole ring, particularly with fluorine atoms, can significantly affect biological activity. This suggests that 3-Amino-1H-indazole-5-carbonitrile could be modified to enhance its antitumor properties .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

3-Amino-1H-indazole-5-carbonitrile is a derivative of indazole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indazole derivatives have been shown to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .

Mode of Action

Indazole derivatives are known to interact with their targets, causing changes that can lead to various biological activities . For instance, some indazole derivatives have demonstrated antiviral, anti-inflammatory, and anticancer activities .

Biochemical Pathways

Indazole derivatives are known to influence a variety of pathways due to their broad-spectrum biological activities . These effects can lead to downstream changes that contribute to their therapeutic potential.

Result of Action

For example, some indazole derivatives have demonstrated the ability to inhibit cell growth .

Propriétés

IUPAC Name |

3-amino-1H-indazole-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c9-4-5-1-2-7-6(3-5)8(10)12-11-7/h1-3H,(H3,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYYIVVNEIXBKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=NN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60501826 |

Source

|

| Record name | 3-Amino-1H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20925-62-6 |

Source

|

| Record name | 3-Amino-1H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methylimidazo[1,5-a]pyridine](/img/structure/B1314994.png)

![O-[(3-Pyridyl)methyl]hydroxylamine](/img/structure/B1314999.png)

![Butanoic acid, 4-[(2-phenylethyl)amino]-](/img/structure/B1315014.png)

![2,4-Dichloro-5-methylthieno[2,3-D]pyrimidine](/img/structure/B1315021.png)